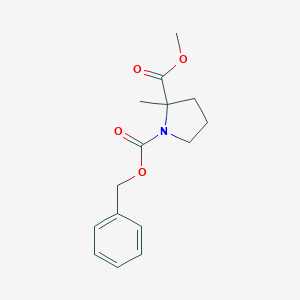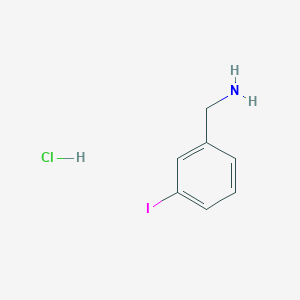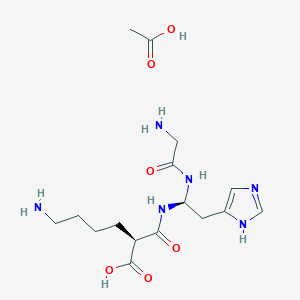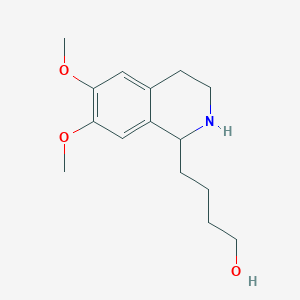
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol, also known as DTB or DTB-H, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DTB belongs to the class of isoquinoline alkaloids and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol acts as a dopamine D2 receptor partial agonist and a serotonin 5-HT1A receptor agonist. It also inhibits the reuptake of dopamine and norepinephrine. These mechanisms of action are thought to contribute to its antipsychotic, antidepressant, and anxiolytic effects.
Biochemische Und Physiologische Effekte
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol has been found to improve cognitive function in animal models and may have potential as a cognitive enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied in animal models and has shown promising results in terms of its potential therapeutic properties. However, more research is needed to determine its efficacy and safety in humans. 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol also has limitations in terms of its solubility and stability, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol may also have potential as a cognitive enhancer and could be studied further in this context. Additionally, more research is needed to determine the efficacy and safety of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol in humans, as well as its potential for drug development.
Synthesemethoden
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol can be synthesized using a multi-step process that involves the reaction of tetrahydroisoquinoline with 4-chlorobutanal, followed by reduction and subsequent alkylation. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol has been studied extensively in scientific research due to its potential therapeutic properties. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
148204-33-5 |
|---|---|
Produktname |
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol |
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)butan-1-ol |
InChI |
InChI=1S/C15H23NO3/c1-18-14-9-11-6-7-16-13(5-3-4-8-17)12(11)10-15(14)19-2/h9-10,13,16-17H,3-8H2,1-2H3 |
InChI-Schlüssel |
KHQQENQBSOUCAX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCCO)OC |
Kanonische SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCCO)OC |
Synonyme |
4-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-BUTAN-1-OL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



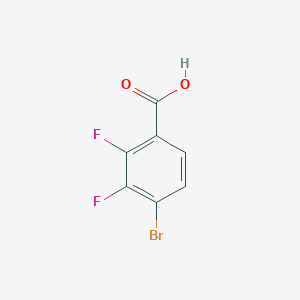

![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)
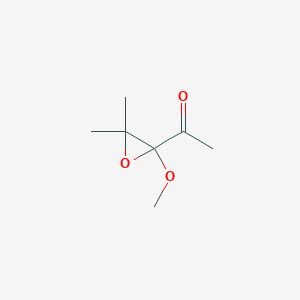
![4H-Benzo[def]carbazole](/img/structure/B125713.png)
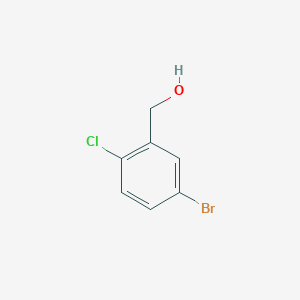
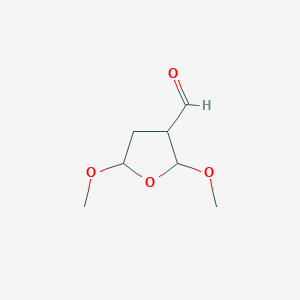
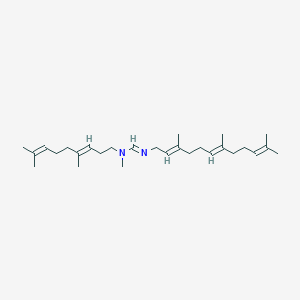
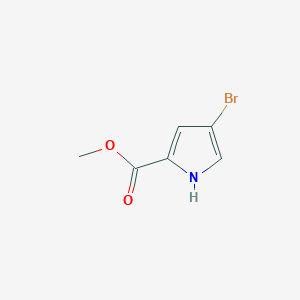
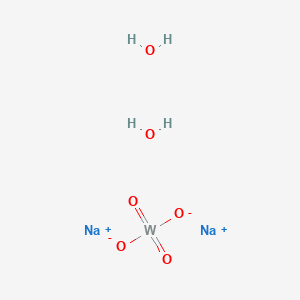
![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)
